molecular formula C7H17N2O2+ B14608352 3-Aminopropyl-(carboxymethyl)-dimethylazanium CAS No. 60114-62-7

3-Aminopropyl-(carboxymethyl)-dimethylazanium

Cat. No.: B14608352
CAS No.: 60114-62-7
M. Wt: 161.22 g/mol
InChI Key: LJXQDBPJFICXJU-UHFFFAOYSA-O
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Description

3-Aminopropyl-(carboxymethyl)-dimethylazanium is a quaternary ammonium compound with a variety of applications in chemistry, biology, and industry. This compound is known for its ability to form stable bonds with various surfaces, making it useful in surface modification and functionalization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopropyl-(carboxymethyl)-dimethylazanium typically involves the reaction of 1,1-dimethyl-1,3-propylenediamine with chloroacetic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:

1,1-dimethyl-1,3-propylenediamine+chloroacetic acidThis compound\text{1,1-dimethyl-1,3-propylenediamine} + \text{chloroacetic acid} \rightarrow \text{this compound} 1,1-dimethyl-1,3-propylenediamine+chloroacetic acid→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Aminopropyl-(carboxymethyl)-dimethylazanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 3-Aminopropyl-(carboxymethyl)-dimethylazanium involves its ability to form stable covalent bonds with various surfaces. This is achieved through the interaction of its amino and carboxymethyl groups with target molecules. The compound’s molecular targets include metal oxides and biomolecules, and its pathways involve surface functionalization and modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminopropyl-(carboxymethyl)-dimethylazanium is unique due to its specific combination of amino and carboxymethyl groups, which provide enhanced stability and reactivity in surface modification processes. This makes it particularly useful in applications requiring robust and stable surface functionalization .

Properties

CAS No.

60114-62-7

Molecular Formula

C7H17N2O2+

Molecular Weight

161.22 g/mol

IUPAC Name

3-aminopropyl-(carboxymethyl)-dimethylazanium

InChI

InChI=1S/C7H16N2O2/c1-9(2,5-3-4-8)6-7(10)11/h3-6,8H2,1-2H3/p+1

InChI Key

LJXQDBPJFICXJU-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(CCCN)CC(=O)O

Origin of Product

United States

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